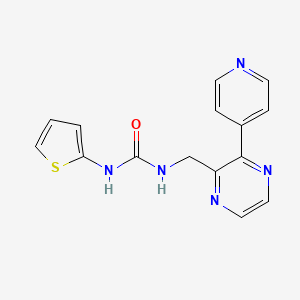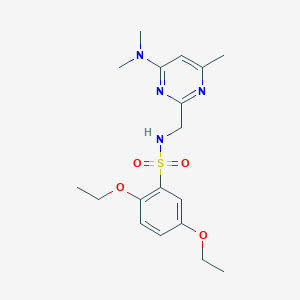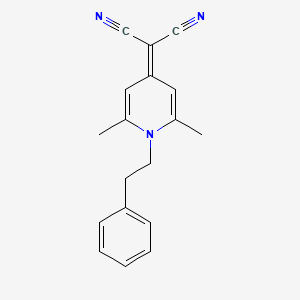
1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure, including the types and arrangement of atoms.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which these reactions occur.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, the types of bonds present, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and conditions of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Conformational Studies and Complexation Behavior
Research has focused on the conformational dynamics and the ability of pyrid-2-yl ureas to bind with cytosine, showing how substituent effects influence intramolecular hydrogen bonding and cytosine complexation. This highlights the compound's relevance in understanding molecular interactions and designing molecules with specific binding properties (Chia-Hui Chien et al., 2004).
Synthesis and Antimicrobial Activities
Several studies have synthesized derivatives of pyridine and thiophene, exploring their antimicrobial and anticancer properties. For example, the synthesis of new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile and their evaluation for antibacterial and antitumor activities shed light on the potential pharmaceutical applications of these compounds (Safaa I Elewa et al., 2021).
Antibacterial Evaluation of Novel Heterocyclic Compounds
Research into novel heterocyclic compounds containing sulfonamido moieties suitable as antibacterial agents demonstrates the compound's utility in drug discovery. The synthesis and antibacterial evaluation of these compounds provide a foundation for the development of new antibacterial agents (M. E. Azab et al., 2013).
Chemical Synthesis and Characterization
There is significant interest in the synthesis and characterization of pyridine and naphthyridine derivatives, which includes studies on their chemical properties and potential applications in various domains, such as materials science and pharmaceutical research (F. M. Abdelrazek et al., 2010).
Antimicrobial and Anticancer Agents
The development and biological evaluation of substituted quinazolines as antimicrobial agents illustrate the compound's relevance in designing drugs with specific biological activities. These studies often include structure-activity relationships to better understand the pharmacophoric features responsible for antimicrobial activity (Vipul M. Buha et al., 2012).
Corrosion Inhibition
Investigations into the inhibition effect of urea-derived Mannich bases on metal surfaces in acidic environments demonstrate the compound's utility in industrial applications, such as corrosion protection. This research provides insights into the molecular mechanisms of corrosion inhibition and the development of more effective corrosion inhibitors (M. Jeeva et al., 2015).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this general information is helpful, and I encourage you to consult a chemistry textbook or a professional chemist for more detailed information. Please note that handling chemicals should always be done with appropriate safety precautions and under the supervision of a trained professional.
Propiedades
IUPAC Name |
1-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-15(20-13-2-1-9-22-13)19-10-12-14(18-8-7-17-12)11-3-5-16-6-4-11/h1-9H,10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBIKNLDMYKEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2629867.png)

![N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2629872.png)
![6-[(2-Oxo-2-piperidin-1-ylethyl)thio]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629873.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2629875.png)
![5-[2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2629876.png)
![1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B2629877.png)
![3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2629880.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629883.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2629886.png)
![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2629888.png)
![2-sec-butyl-5-[(3-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2629889.png)